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Compound of Interest

Compound Name: 5-Hexyn-1-amine, 6-phenyl-

Cat. No.: B15418226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 6-phenyl-5-hexyn-1-amine, a

compound of interest for potential applications in medicinal chemistry and drug development.

The synthesis involves a two-step process commencing with a Sonogashira coupling to

construct the carbon skeleton, followed by the introduction of the primary amine functionality

via a Mitsunobu reaction. This document provides detailed experimental protocols, tabulated

quantitative data, and workflow diagrams to facilitate the replication and further investigation of

this synthetic route.

Synthetic Strategy Overview
The synthesis of 6-phenyl-5-hexyn-1-amine is designed as a convergent route, beginning with

commercially available starting materials. The core of the strategy lies in the initial formation of

the C(sp)-C(sp²) bond through a palladium- and copper-catalyzed Sonogashira coupling. This

is followed by the conversion of a terminal hydroxyl group to a primary amine. The overall

transformation is depicted below:
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Step 1: Sonogashira Coupling

Step 2: Mitsunobu Reaction
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Caption: Proposed two-step synthesis of 6-phenyl-5-hexyn-1-amine.

Experimental Protocols
Step 1: Synthesis of 6-phenyl-5-hexyn-1-ol (Intermediate
1)
This procedure details the Sonogashira coupling of iodobenzene with 5-hexyn-1-ol. The

reaction is carried out under an inert atmosphere to ensure the stability and activity of the

palladium and copper catalysts.[1][2][3][4][5][6][7][8][9]
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Reaction Scheme:

Iodobenzene + 5-Hexyn-1-ol ->

Pd(PPh3)2Cl2, CuI, Et3N

6-phenyl-5-hexyn-1-ol

Click to download full resolution via product page

Caption: Sonogashira coupling to form Intermediate 1.

Materials:

Reagent/Solvent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

Iodobenzene 204.01 2.04 g 10.0

5-Hexyn-1-ol 98.14 1.08 g 11.0

Bis(triphenylphosphin

e)palladium(II)

dichloride

701.90 140 mg 0.2 (2 mol%)

Copper(I) iodide 190.45 38 mg 0.2 (2 mol%)

Triethylamine (Et₃N) 101.19 20 mL -

Tetrahydrofuran

(THF), anhydrous
72.11 50 mL -

Procedure:

To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add

bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol) and copper(I) iodide (38

mg, 0.2 mmol).

The flask is evacuated and backfilled with argon three times.
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Anhydrous tetrahydrofuran (50 mL) and triethylamine (20 mL) are added via syringe.

Iodobenzene (2.04 g, 10.0 mmol) is added, followed by the dropwise addition of 5-hexyn-1-ol

(1.08 g, 11.0 mmol).

The reaction mixture is stirred at room temperature for 12 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the

catalysts.

The filtrate is concentrated under reduced pressure.

The residue is dissolved in diethyl ether (50 mL) and washed with saturated aqueous

ammonium chloride solution (2 x 20 mL) and brine (20 mL).

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in

vacuo.

The crude product is purified by flash column chromatography on silica gel (eluent:

hexane/ethyl acetate, 4:1) to afford 6-phenyl-5-hexyn-1-ol as a pale yellow oil.

Expected Yield and Characterization:

Based on similar Sonogashira coupling reactions, the expected yield for this step is in the

range of 75-90%.

¹H NMR (CDCl₃, 400 MHz): δ 7.42-7.38 (m, 2H, Ar-H), 7.32-7.28 (m, 3H, Ar-H), 3.75 (t, J =

6.4 Hz, 2H, -CH₂OH), 2.48 (t, J = 7.0 Hz, 2H, -C≡C-CH₂-), 1.85-1.78 (m, 2H, -CH₂-), 1.72-

1.65 (m, 2H, -CH₂-).

¹³C NMR (CDCl₃, 101 MHz): δ 131.6, 128.3, 128.2, 123.4, 89.8, 80.7, 62.1, 31.8, 25.0, 19.4.

Step 2: Synthesis of 6-phenyl-5-hexyn-1-amine (Target
Molecule)
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This procedure details the conversion of the synthesized alcohol to the primary amine using a

Mitsunobu reaction followed by hydrazinolysis of the phthalimide intermediate.[10][11][12][13]

[14][15] This method is generally preferred for its mild reaction conditions and high yields for

the synthesis of primary amines from alcohols.[12]

Reaction Scheme:

a) Mitsunobu Reaction

b) Hydrazinolysis

6-phenyl-5-hexyn-1-ol + Phthalimide ->

DEAD, PPh3, THF

N-(6-phenyl-5-hexynyl)phthalimide

N-(6-phenyl-5-hexynyl)phthalimide + Hydrazine ->

Ethanol

6-phenyl-5-hexyn-1-amine

Click to download full resolution via product page

Caption: Two-stage conversion of the alcohol to the target amine.

Materials:
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Reagent/Solvent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

6-phenyl-5-hexyn-1-ol 174.24 1.74 g 10.0

Phthalimide 147.13 1.62 g 11.0

Triphenylphosphine

(PPh₃)
262.29 2.88 g 11.0

Diethyl

azodicarboxylate

(DEAD)

174.15 1.92 mL 11.0

Tetrahydrofuran

(THF), anhydrous
72.11 50 mL -

Hydrazine

monohydrate
50.06 1.0 mL ~20.0

Ethanol 46.07 40 mL -

Procedure:

a) Mitsunobu Reaction:

To a dry 100 mL round-bottom flask under an argon atmosphere, dissolve 6-phenyl-5-hexyn-

1-ol (1.74 g, 10.0 mmol), phthalimide (1.62 g, 11.0 mmol), and triphenylphosphine (2.88 g,

11.0 mmol) in anhydrous tetrahydrofuran (50 mL).

Cool the solution to 0 °C in an ice bath.

Slowly add diethyl azodicarboxylate (DEAD, 1.92 mL, 11.0 mmol) dropwise to the stirred

solution.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

The solvent is removed under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15418226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate, 9:1) to yield N-(6-phenyl-5-hexynyl)phthalimide as a white solid.

b) Hydrazinolysis:

Dissolve the N-(6-phenyl-5-hexynyl)phthalimide from the previous step in ethanol (40 mL) in

a 100 mL round-bottom flask.

Add hydrazine monohydrate (1.0 mL, ~20.0 mmol) to the solution.

Heat the mixture to reflux for 4 hours, during which a white precipitate (phthalhydrazide) will

form.

Cool the reaction mixture to room temperature and filter off the precipitate.

Wash the precipitate with a small amount of cold ethanol.

The filtrate is concentrated under reduced pressure.

The residue is dissolved in dichloromethane (50 mL) and washed with 1 M sodium hydroxide

solution (2 x 20 mL) and brine (20 mL).

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo

to give the pure 6-phenyl-5-hexyn-1-amine.

Expected Yield and Characterization:

The Mitsunobu reaction and subsequent hydrazinolysis are generally high-yielding processes.

The overall yield for this two-stage conversion is expected to be in the range of 70-85%.

N-(6-phenyl-5-hexynyl)phthalimide (Intermediate 2):

¹H NMR (CDCl₃, 400 MHz): δ 7.88-7.84 (m, 2H, Phthalimide-H), 7.75-7.71 (m, 2H,

Phthalimide-H), 7.40-7.36 (m, 2H, Ar-H), 7.30-7.26 (m, 3H, Ar-H), 3.82 (t, J = 7.0 Hz, 2H, -

CH₂-N), 2.45 (t, J = 7.2 Hz, 2H, -C≡C-CH₂-), 1.95-1.88 (m, 2H, -CH₂-), 1.80-1.73 (m, 2H, -

CH₂-).
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¹³C NMR (CDCl₃, 101 MHz): δ 168.4, 133.9, 132.1, 131.5, 128.3, 128.2, 123.3, 123.2,

89.5, 81.0, 37.8, 28.1, 26.0, 18.9.

6-phenyl-5-hexyn-1-amine (Target Molecule):[16]

¹H NMR (CDCl₃, 400 MHz): δ 7.41-7.37 (m, 2H, Ar-H), 7.31-7.27 (m, 3H, Ar-H), 2.80 (t, J =

6.8 Hz, 2H, -CH₂NH₂), 2.44 (t, J = 7.0 Hz, 2H, -C≡C-CH₂-), 1.75-1.68 (m, 2H, -CH₂-), 1.62-

1.55 (m, 2H, -CH₂-), 1.35 (br s, 2H, -NH₂).

¹³C NMR (CDCl₃, 101 MHz): δ 131.6, 128.3, 128.2, 123.5, 90.1, 80.5, 41.8, 33.1, 26.1,

19.6.[16][17]

Data Summary
The following table summarizes the key quantitative data for the synthesis of 6-phenyl-5-hexyn-

1-amine.
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Logical Relationships and Workflows
The following diagram illustrates the logical flow of the experimental work, from starting

materials to the final purified product.
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Reaction Setup

Step 1: Sonogashira Coupling

Work-up and Purification 1

Step 2a: Mitsunobu Reaction

Work-up and Purification 2a

Step 2b: Hydrazinolysis

Work-up and Purification 2b
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Obtain 6-phenyl-5-hexyn-1-amine
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Caption: Experimental workflow for the synthesis of 6-phenyl-5-hexyn-1-amine.
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This comprehensive guide provides a robust and well-documented synthetic route to 6-phenyl-

5-hexyn-1-amine. The detailed protocols and expected outcomes should enable proficient

researchers to successfully synthesize this molecule for further study and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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